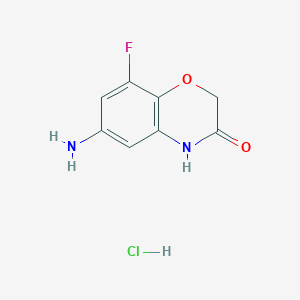![molecular formula C17H22N4 B1373054 2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline CAS No. 1179164-76-1](/img/structure/B1373054.png)
2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline” is a chemical compound with the molecular formula C17H22N4 and a molecular weight of 282.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline” is based on its molecular formula C17H22N4 . Detailed structural analysis would require techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline” are not fully detailed in the retrieved data. The molecular weight is 282.38 .Scientific Research Applications
Pharmaceutical Research: Anticancer Properties
This compound has shown promise in pharmaceutical research, particularly in the development of anticancer drugs. The presence of the piperazine ring is often associated with biological activity, and in this context, it may contribute to the inhibition of cell proliferation in certain cancer cell lines .
Chemical Biology: Enzyme Inhibition
In chemical biology, this compound could be used to study enzyme inhibition. Piperazine derivatives are known to interact with various enzymes, potentially leading to the development of new inhibitors that can be used to treat diseases caused by enzymatic dysregulation .
Material Science: Organic Semiconductors
The structural features of “2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline” suggest potential applications in material science, such as the creation of organic semiconductors. The extended conjugation and planarity of the molecule could facilitate charge transport .
Neuroscience: Neurotransmitter Modulation
Due to the structural similarity to known neurotransmitter modulators, this compound might be used in neuroscience research to study the modulation of neurotransmitter systems, which could lead to new treatments for neurological disorders .
Agricultural Chemistry: Pesticide Development
The compound’s potential for interaction with biological systems could extend to agricultural chemistry, where it might be used in the development of new pesticides. Its ability to disrupt certain biological pathways could be harnessed to protect crops from pests .
Environmental Science: Pollutant Removal
In environmental science, there’s potential for using this compound in pollutant removal processes. Its chemical structure could allow it to bind with specific contaminants, aiding in their extraction from water or soil .
Analytical Chemistry: Chromatography
“2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline” could be used as a stationary phase in chromatography due to its potential for diverse interactions with a wide range of chemical species, improving the separation of complex mixtures .
Biochemistry: Protein Interaction Studies
Lastly, in biochemistry, this compound could be utilized to study protein interactions. Its structure may allow it to bind selectively to certain proteins, which can be useful in understanding protein function and interaction networks .
properties
IUPAC Name |
2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c18-16-3-1-2-4-17(16)21-13-11-20(12-14-21)10-7-15-5-8-19-9-6-15/h1-6,8-9H,7,10-14,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLMBAHVDYVLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

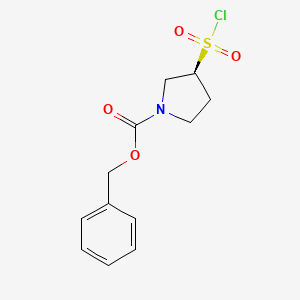


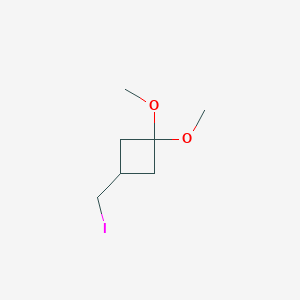
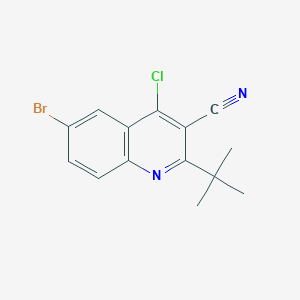
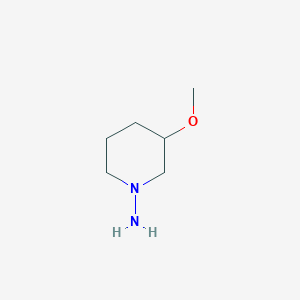
![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)
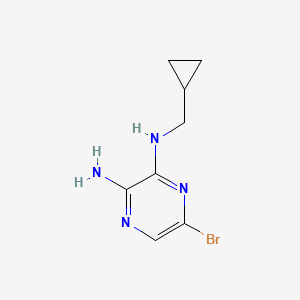
![Benzo[b]thiophen-6-yl trifluoromethanesulfonate](/img/structure/B1372984.png)
![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)
